molecular formula C13H11ClO B14644403 2-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene CAS No. 51911-86-5

2-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene

Cat. No.: B14644403
CAS No.: 51911-86-5
M. Wt: 218.68 g/mol
InChI Key: IBTYBGXVBKCNTP-UHFFFAOYSA-N
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Description

2-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene is a chemical compound known for its unique structure and reactivity It consists of a naphthalene ring substituted with a 2-chloroprop-2-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene typically involves the reaction of naphthol with 2-chloroprop-2-en-1-ol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like potassium carbonate or sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Corresponding alcohols

    Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

2-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved include the inhibition of specific enzymes or the modulation of receptor activity .

Comparison with Similar Compounds

Properties

CAS No.

51911-86-5

Molecular Formula

C13H11ClO

Molecular Weight

218.68 g/mol

IUPAC Name

2-(2-chloroprop-2-enoxy)naphthalene

InChI

InChI=1S/C13H11ClO/c1-10(14)9-15-13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,1,9H2

InChI Key

IBTYBGXVBKCNTP-UHFFFAOYSA-N

Canonical SMILES

C=C(COC1=CC2=CC=CC=C2C=C1)Cl

Origin of Product

United States

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